1,1-二苯乙-1-胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

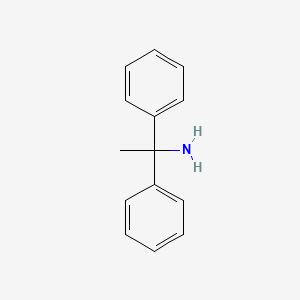

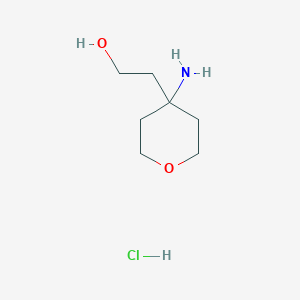

1,1-Diphenylethan-1-amine, also known as 1,1-diphenylethanamine, is a chemical compound with the molecular formula C14H15N . It has a molecular weight of 197.28 . It is a liquid at room temperature .

Synthesis Analysis

The synthesis of 1,1-Diphenylethan-1-amine related compounds has been reported in the literature. For instance, the synthesis of 1,1-diphenylethylene (DPE) via a Grignard reaction, followed by an acid-catalyzed dehydration reaction, yields a mixture of compounds .Molecular Structure Analysis

The InChI code for 1,1-Diphenylethan-1-amine is 1S/C14H15N/c1-14(15,12-8-4-2-5-9-12)13-10-6-3-7-11-13/h2-11H,15H2,1H3 . This indicates that the compound has a central carbon atom bonded to a nitrogen atom and two phenyl groups .Chemical Reactions Analysis

In a study, N-(diphenylmethyl)-1-phenylethan-1-imine (a Schiff base derived from 2,2-diphenylethan-1-amine and acetophenone) was used as a substrate for photoinduced C=N double bond transfer under irradiation with a mercury ultraviolet lamp .Physical And Chemical Properties Analysis

1,1-Diphenylethan-1-amine is a liquid at room temperature . It has a molecular weight of 197.28 .科学研究应用

Photocatalysis and Selective Hydrogen Transfer

1,1-Diphenylethan-1-amine serves as a substrate for photoinduced C=N double bond transfer reactions. In a recent study, researchers used a Schiff base derived from 2,2-diphenylethan-1-amine and acetophenone. Under irradiation with a mercury ultraviolet lamp, they achieved highly selective hydrogen transfer in the substrate molecule. The process involved coordination with chiral metal complex catalysts, resulting in mild conditions (room temperature), high stereoselectivity, and simple operation .

Initiators and End-Capping Agents

1,1-Diphenylethan-1-amine finds applications as initiators in polymerization reactions. It can initiate the polymerization of reactive monomers, leading to the formation of polymers with specific properties. Additionally, it acts as an end-capping agent to attenuate reactivity, allowing for controlled functionalization reactions or crossover to polar monomers .

Chiral Synthesis and Asymmetric Catalysis

Due to its specific structure, 1,1-diphenylethan-1-amine is valuable in chiral synthesis. The Schiff base derived from this compound can generate chiral centers through 1,3-proton transfer involving the C=N double bond. Subsequent hydrolysis leads to primary amines with single configurations, which serve as raw materials or intermediates in pharmaceutical and chemical products .

Organic Synthesis and Functional Group Introduction

Schiff bases, including those derived from 1,1-diphenylethan-1-amine, allow for the introduction of various functional groups on both sides of the carbon–nitrogen double bond. This versatility makes them widely used in chemical reactions, including organic synthesis and the creation of diverse compounds .

Medicinal Chemistry and Drug Development

While specific applications may vary, 1,1-diphenylethan-1-amine derivatives could play a role in medicinal chemistry. Researchers explore their potential as building blocks for novel drug candidates or as structural motifs in existing pharmaceuticals .

Materials Science and Polymer Modification

1,1-Diphenylethan-1-amine derivatives may contribute to materials science. Their incorporation into polymer structures could enhance material properties, such as mechanical strength, thermal stability, or optical characteristics .

安全和危害

作用机制

Target of Action

The primary target of 1,1-Diphenylethan-1-amine is the C=N double bond in the Schiff base derived from 2,2-diphenylethan-1-amine and acetophenone . This Schiff base acts as a substrate for the compound .

Mode of Action

The compound interacts with its target through a process known as proton transfer . This process involves photoexcitation of the Schiff base and coordination of the latter to the central metal atom of the chiral catalyst . This places the substrate molecule in a stable chiral environment to form a transition state . The strongly electronegative atom of the near-neutral solvent attracts the active α-hydrogen from the excited Schiff base molecule to form a negatively charged delocalized π-bond structure . The subsequent proton addition yields a more stable molecular structure to complete the selective proton transfer process .

Biochemical Pathways

The biochemical pathway affected by 1,1-Diphenylethan-1-amine involves the proton transfer process, which mediates many organic reactions . Proton transfer easily produces isomerized products containing chiral centers and provides a new synthetic approach to such products .

Pharmacokinetics

The compound’s mode of action suggests that its bioavailability may be influenced by the nature of the solvent and the intensity of light during the photoinduced c=n double bond transfer .

Result of Action

The result of the compound’s action is the selective transfer of the C=N double bond in the Schiff base to produce 1,1-diphenyl-N-(1-phenylethyl)methanimine . This process is characterized by high stereoselectivity .

Action Environment

The action of 1,1-Diphenylethan-1-amine is influenced by environmental factors such as the nature of the solvent and the intensity of light . Solvents containing strong electronegative atoms like oxygen and chlorine, such as alcohols, aldehydes, and carbon tetrachloride, are more effective than other solvents under high light intensity .

属性

IUPAC Name |

1,1-diphenylethanamine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15N/c1-14(15,12-8-4-2-5-9-12)13-10-6-3-7-11-13/h2-11H,15H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XADXWWLTECVAAE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC=CC=C1)(C2=CC=CC=C2)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H15N |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

197.27 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1,1-Diphenylethan-1-amine | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-(4-Chlorophenyl)-8-methylimidazo[1,2-a]pyridine-3-carbaldehyde](/img/structure/B2448001.png)

![1-acetyl-N-(octahydrobenzo[b][1,4]dioxin-6-yl)piperidine-4-carboxamide](/img/structure/B2448005.png)

![1-(4-ethoxyphenyl)-3-(4-nitrophenyl)tetrahydro-1H-thieno[3,4-d]imidazol-2(3H)-one 5,5-dioxide](/img/structure/B2448007.png)

![1-(2-Oxo-2-(1,9-dioxa-4-azaspiro[5.5]undecan-4-yl)ethyl)pyrrolidine-2,5-dione](/img/structure/B2448008.png)

![Ethyl 6-{[4-(3-chlorophenyl)piperazin-1-yl]methyl}-2-oxo-4-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxylate](/img/structure/B2448012.png)

![5-Methyl-3-[[3-[(5-methylpyrimidin-2-yl)oxymethyl]piperidin-1-yl]methyl]-1,2,4-oxadiazole](/img/structure/B2448014.png)

![tert-butyl 1-{[(1-methyl-1H-imidazol-2-yl)methyl]amino}-6-azaspiro[2.5]octane-6-carboxylate](/img/structure/B2448015.png)

![(3-{3-[(2,4-dichlorobenzyl)oxy]phenyl}-1H-pyrazol-1-yl)(2-thienyl)methanone](/img/structure/B2448017.png)

![2-methyl-N-[2-(7-methyl-2-oxo-1H-quinolin-3-yl)ethyl]benzamide](/img/structure/B2448023.png)